Cas no 126716-36-7 (Gancaonin I)

Gancaonin I structure
Gancaonin I structure
Product Name:Gancaonin I
CAS No:126716-36-7
MF:C21H22O5
MW:354.396386623383
CID:1080806
PubChem ID:480777
Update Time:2025-04-20

Gancaonin I Chemical and Physical Properties

Names and Identifiers

    • Gancaonin I
    • 4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
    • 1,3-benzenediol, 4-[4,6-dimethoxy-5-(3-methyl-2-buten-1-yl)-2-benzofuranyl]-
    • 4-(4,6-Dimethoxy-5-(3-methyl-but-2-enyl)-benzofuran-2-yl)-benzene-1,3-diol
    • 4-[4,6-Dimethoxy-5-(3-methyl-but-2-enyl)-benzofuran-2-yl]-benzene-1,3-diol
    • 4-[4,6-Dimethoxy-5-(3-methyl-2-buten-1-yl)-2-benzofuranyl]-1,3-benzenediol
    • FS-8828
    • SCHEMBL22704765
    • 4-(4,6-dimethoxy-5-(3-methylbut-2-en-1-yl)-1-benzofuran-2-yl)benzene-1,3-diol
    • 4-[4,6-Dimethoxy-5-(3-methyl-2-butenyl)-2-benzofuranyl]-1,3-benzenediol, 9CI
    • NCGC00385808-01_C21H22O5_4-[4,6-Dimethoxy-5-(3-methyl-2-buten-1-yl)-1-benzofuran-2-yl]-1,3-benzenediol
    • 1,3-BENZENEDIOL, 4-(4,6-DIMETHOXY-5-(3-METHYL-2-BUTEN-1-YL)-2-BENZOFURANYL)-
    • BDBM50539739
    • Q27137440
    • 6XTP69UV3S
    • LMPK12160046
    • CHEMBL3808735
    • 126716-36-7
    • NCGC00385808-01
    • 2-(3,4-Dihydroxyphenyl)-4,6-dimethoxy-5-prenylbenzofuran
    • 4-[4,6-dimethoxy-5-(3-methylbut-2-en-1-yl)-1-benzofuran-2-yl]benzene-1,3-diol
    • CHEBI:69099
    • 4-(4,6-DIMETHOXY-5-(3-METHYL-2-BUTEN-1-YL)-2-BENZOFURANYL)-1,3-BENZENEDIOL
    • DTXSID90155275
    • AKOS032949097
    • DTXCID6077766
    • 4-[4,6-dimethoxy-5-(3-methylbut-2-enyl)benzofuran-2-yl]benzene-1,3-diol
    • UNII-6XTP69UV3S
    • DA-73640
    • Inchi: 1S/C21H22O5/c1-12(2)5-7-15-18(24-3)11-20-16(21(15)25-4)10-19(26-20)14-8-6-13(22)9-17(14)23/h5-6,8-11,22-23H,7H2,1-4H3
    • InChI Key: DKVBYQAVNNRVNN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2O)O)=CC2=C1C=C(C(C/C=C(\C)/C)=C2OC)OC

Computed Properties

  • Exact Mass: 354.14676
  • Monoisotopic Mass: 354.14672380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Color/Form: Brown powder
  • Density: 1.212±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 534.2±45.0 °C at 760 mmHg
  • Flash Point: 276.9±28.7 °C
  • Solubility: Insuluble (5.7E-3 g/L) (25 ºC),
  • PSA: 72.06
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Gancaonin I Security Information

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